REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([F:12])[C:5]([C:6]([O:8]C)=[O:7])=[C:4]([NH:13]C(OC(C)(C)C)=O)[CH:3]=1>C(Cl)Cl.FC(F)(F)C(O)=O>[NH2:13][C:4]1[CH:3]=[C:2]([Cl:1])[CH:11]=[C:10]([F:12])[C:5]=1[C:6]([OH:8])=[O:7]
|
Name
|
methyl 4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-6-fluorobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)OC)C(=C1)F)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture was stirred rapidly for three days, at which time no starting materials
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All solvents were removed under reduced pressure on a rotoevaporator
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in THF (150 mL)
|
Type
|
ADDITION
|
Details
|
water (100 mL) and lithium hydroxide (2.5 g) were added
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2.0N sodium hydroxide
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH=2 by careful addition of 1.0N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate washes were dried over sodium sulfate, and volatiles
|
Type
|
CUSTOM
|
Details
|
were removed under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C(=CC(=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |